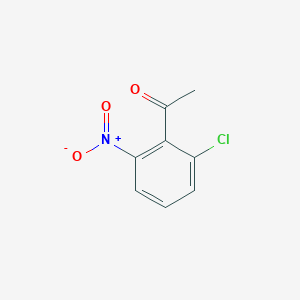

1-(2-Chloro-6-nitrophenyl)ethanone

Description

Contextualization within Substituted Aromatic Ketones and Nitro Compounds

Substituted aromatic ketones are a class of organic compounds characterized by a carbonyl group and an aromatic ring bearing one or more substituents. These substituents can dramatically influence the reactivity of both the ketone and the aromatic ring. For instance, electron-withdrawing groups, such as the nitro group present in 1-(2-chloro-6-nitrophenyl)ethanone, can deactivate the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. youtube.comyoutube.com

Nitro compounds, in general, are highly valuable in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group, which can be used to direct the course of reactions and can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. nih.gov The presence of both a chloro and a nitro group on the same aromatic ring, as seen in the title compound, offers multiple reaction sites for synthetic chemists to exploit.

Significance of the 2-Chloro-6-nitro Phenyl Ethanone (B97240) Scaffold in Synthetic Organic Chemistry

The 2-chloro-6-nitro phenyl ethanone scaffold is a valuable intermediate in the construction of various heterocyclic compounds and other complex organic molecules. The chlorine atom can be displaced by a variety of nucleophiles, while the nitro group can be reduced to an amino group, which can then participate in a range of cyclization and condensation reactions. wikipedia.org This dual reactivity allows for the regioselective introduction of different functionalities, a key aspect of modern synthetic strategy.

The ketone moiety itself provides another handle for chemical modification. It can undergo reactions typical of ketones, such as reduction to an alcohol, conversion to an imine, or participation in aldol-type condensations. This trifunctional nature of this compound makes it a powerful tool for generating molecular diversity.

Overview of Research Directions and Open Questions

Current research involving this compound and related structures is focused on several key areas. A major thrust is the development of novel synthetic methodologies that utilize this scaffold to create libraries of compounds for biological screening. nih.govmdpi.com For example, the development of multicomponent reactions involving this and similar building blocks is a time- and cost-effective approach to generate diverse molecular architectures. nih.govmdpi.com

Another area of active investigation is the exploration of its utility in the synthesis of novel heterocyclic systems with potential medicinal applications. nih.govrsc.orgnih.gov For instance, derivatives of this scaffold could be precursors to novel antimicrobial or anticancer agents. rsc.orgnih.gov Open questions in the field include the full exploration of the reactivity of this trifunctional compound under various reaction conditions and the discovery of new, efficient catalytic systems to manipulate its structure.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound is to fully elucidate its synthetic potential. This includes:

Developing novel and efficient synthetic routes to the compound itself and its derivatives.

Investigating the regioselectivity of reactions involving the chloro, nitro, and ketone functionalities.

Exploring its application as a key intermediate in the total synthesis of natural products and pharmaceutically active compounds.

Synthesizing and evaluating new derivatives for their biological activities, contributing to the discovery of new therapeutic agents. nih.gov

Conducting detailed spectroscopic and crystallographic studies to understand the structure-property relationships of the compound and its derivatives.

Through these investigations, the scientific community aims to expand the synthetic toolbox available to organic chemists and to leverage the unique properties of this compound for the advancement of science and medicine.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from this compound |

| 1-(3-Chloro-2-nitrophenyl)ethanone | 7137-38-4 | C₈H₆ClNO₃ | 199.59 | Positional isomer with chlorine at the 3-position. |

| 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 | C₈H₆ClNO₃ | 199.59 | Positional isomer with chlorine at the 5-position. |

| 1-(3-Nitrophenyl)ethanone | 121-89-1 | C₈H₇NO₃ | 165.15 | Lacks the chlorine atom. |

| 1-(2-Chlorophenyl)ethanone | 2142-68-9 | C₈H₇ClO | 154.59 | Lacks the nitro group. nih.gov |

| 1-(2-Nitrophenyl)ethanone | 577-59-3 | C₈H₇NO₃ | 165.15 | Lacks the chlorine atom. bldpharm.com |

| 1-(2,6-Dichloro-3-nitrophenyl)ethanone | 223785-76-0 | C₈H₅Cl₂NO₃ | 234.03 | Contains an additional chlorine atom at the 6-position. nih.gov |

| 1-(2-Hydroxy-5-nitrophenyl)ethanone | 1450-76-6 | C₈H₇NO₄ | 181.15 | Hydroxy group instead of a chloro group. bldpharm.com |

| 1-(2-Chloro-3-nitrophenyl)ethanone | 34084-99-6 | C₈H₆ClNO₃ | 199.59 | Positional isomer with nitro group at the 3-position. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKAVNKNXDGXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607409 | |

| Record name | 1-(2-Chloro-6-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20895-90-3 | |

| Record name | 1-(2-Chloro-6-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-6-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Design for 1 2 Chloro 6 Nitrophenyl Ethanone

Retrosynthetic Analysis with Emphasis on Key Bond Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. orgsyn.org For 1-(2-Chloro-6-nitrophenyl)ethanone, two primary bond disconnections are considered logical starting points for devising a synthetic route.

Primary Disconnections for this compound:

| Disconnection | Bond Type | Precursors (Synthons) | Corresponding Reagents | Plausibility |

| Route A: C-N Bond | Aromatic C-N | 2-Chloro-6-acetylphenyl cation + Nitrite anion | 2-Chloro-6-aminoacetophenone + NaNO₂, HCl (Diazotization followed by Sandmeyer-type reaction) | Plausible, but requires multi-step synthesis of the aminoketone precursor. |

| Route B: C-C Bond | Aryl-Acyl C-C | 2-Chloro-6-nitrophenyl anion + Acetyl cation | 1-Bromo-2-chloro-6-nitrobenzene + Organocuprate or 1-Chloro-3-nitrobenzene (B92001) + Acetyl Chloride (Friedel-Crafts) | Friedel-Crafts acylation is highly unlikely due to the strongly deactivated ring. libretexts.orglibretexts.org |

| Route C: C-NO₂ via Nitration | Aromatic C-H | 2-Chloroacetophenone + Nitronium ion | 2-Chloroacetophenone + Nitrating Agent (HNO₃/H₂SO₄) | Most Plausible Route. This relies on the electrophilic aromatic substitution of a readily available precursor. |

Based on this analysis, the most promising and direct pathway involves the nitration of a pre-existing substituted acetophenone (B1666503). Route C , the electrophilic nitration of 2'-Chloroacetophenone, stands out as the most strategically sound approach. This pathway begins with a common starting material and introduces the final functional group in a well-established reaction, although control of isomer formation is a critical consideration.

Established and Emerging Synthetic Pathways for Substituted Ethanones

The synthesis of substituted acetophenones is a cornerstone of organic chemistry, with several established methods available.

Direct Acylation and Friedel-Crafts-type Reactions on Activated Aromatic Systems

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. youtube.com

However, this reaction has significant limitations. It is generally unsuccessful on aromatic rings substituted with strongly electron-withdrawing groups, such as the nitro group (-NO₂). libretexts.orglibretexts.org These groups deactivate the ring towards electrophilic attack, rendering the reaction unfeasible. Consequently, a direct Friedel-Crafts acylation of 1-chloro-3-nitrobenzene to yield this compound is not a viable synthetic strategy.

Concomitant Introduction of Chloro and Nitro Functionalities

The simultaneous introduction of both chloro and nitro groups onto an acetophenone backbone in a single step is not a standard or practical synthetic transformation. These substitutions are typically carried out sequentially, allowing for greater control over the regiochemical outcome.

Transformations from Precursor Aromatic Compounds

The most effective route to this compound involves the modification of a pre-functionalized aromatic precursor. The logical precursor, as identified by retrosynthesis, is 2'-Chloroacetophenone. The synthesis of this precursor can be achieved through various methods, including the Friedel-Crafts acylation of chlorobenzene. The subsequent transformation involves the selective nitration of 2'-Chloroacetophenone.

Key Transformation: Nitration of 2'-Chloroacetophenone

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. automate.video

| Starting Material | Reagents | Product | Yield | Reference |

| Acetophenone | HNO₃, H₂SO₄ | m-Nitroacetophenone | High | automate.video |

| 2'-Chloroacetophenone | HNO₃, H₂SO₄ | This compound & Isomers | Varies | Theoretical |

| o-Nitroethylbenzene | Oxidation | o-Nitroacetophenone | Good | chemicalbook.com |

Control of Regioselectivity and Chemoselectivity in Multi-Substituted Systems

When performing an electrophilic aromatic substitution on a disubstituted benzene (B151609) ring, the regiochemical outcome is dictated by the combined directing effects of the existing substituents. In the nitration of 2'-Chloroacetophenone, we must consider the influence of both the chloro and the acetyl groups.

Chloro Group (-Cl): The chloro group is an ortho, para-director. Since it occupies position 2, it will direct incoming electrophiles (like NO₂⁺) to positions 4 and 6. It is deactivating due to its inductive electron-withdrawing effect, but its lone pairs can stabilize the arenium ion intermediate via resonance at the ortho and para positions.

Acetyl Group (-COCH₃): The acetyl group is a strong electron-withdrawing group and a meta-director. automate.video It strongly deactivates the ring towards electrophilic attack.

In the case of 2'-Chloroacetophenone, the directing effects are somewhat conflicting. The ortho, para-directing chloro group activates the C6 position for substitution. The meta-directing acetyl group deactivates the C3 and C5 positions. The position para to the chlorine (C4) and the position ortho (C6) are the most likely sites for nitration. The formation of the 2,6-disubstituted product is favored due to the powerful directing influence of the halogen at the C2 position. The steric hindrance from the adjacent acetyl group might influence the ratio of 4-nitro to 6-nitro isomers, but the electronic activation at C6 makes it a primary target for nitration. Computational studies on similar systems confirm that for deactivated rings, the transition state leading to the sigma complex is rate-determining, and its stability dictates the product distribution. nih.gov

Catalytic Approaches and Sustainable Synthetic Practices

Modern organic synthesis emphasizes the development of more sustainable and efficient methodologies. This includes the use of catalytic systems and alternative energy sources like microwave irradiation.

Catalytic Approaches: While the primary nitration step often relies on stoichiometric strong acids, related transformations in the synthesis of complex acetophenones can benefit from catalysis. For instance, catalytic reductive amination using metal catalysts like platinum or palladium is a key strategy for converting nitroarenes into anilines, which are versatile synthetic intermediates. frontiersin.orgnih.gov This demonstrates the principle of chemoselectivity, where one functional group (the nitro group) can be selectively transformed in the presence of another (the ketone).

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. mdpi.comtsijournals.com The application of microwave irradiation to reactions such as the Claisen-Schmidt condensation (for synthesizing chalcones from acetophenones) or nucleophilic aromatic substitutions has been shown to reduce reaction times from hours to minutes. scholarsresearchlibrary.comrsc.org For the synthesis of this compound, a microwave-assisted nitration could potentially offer a more efficient and controlled process compared to conventional heating, minimizing the formation of by-products.

Research on Microwave-Assisted Synthesis of Related Compounds:

| Reaction Type | Substrates | Catalyst/Conditions | Advantage | Reference(s) |

| Nucleophilic Substitution | 2-chloro-4,6-dimethylpyrimidine, anilines | Microwave irradiation | Faster reaction, higher efficiency than conventional heating. | rsc.org |

| Condensation Reaction | 2-chloro-3-formyl-quinoline, aryl methyl ketones | Basic inorganic catalyst, microwave (180W) | Reduced reaction time (5-7 min vs. 12 hr), high yield, environmentally friendly. | tsijournals.com |

| Chalcone Synthesis | 2-acetyl heterocyclic derivatives, aldehydes | aq. KOH, microwave (180W) | Reaction time reduced to 2-6 minutes from 24 hours. | scholarsresearchlibrary.com |

| Benzodiazepine Synthesis | Substituted 3-bromomethyl-2-chloro-quinolines | Microwave reactor (80°C) | Excellent yields (92-97%). | nih.gov |

Elucidation of Reactivity and Mechanistic Pathways of 1 2 Chloro 6 Nitrophenyl Ethanone

Reactivity Profile of the Ketone Carbonyl Group

The ketone carbonyl group in 1-(2-chloro-6-nitrophenyl)ethanone is a primary site for chemical transformations. Its reactivity is characterized by the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles, and the acidity of the α-protons of the methyl group, which allows for the formation of an enolate intermediate.

The carbonyl carbon of the ethanone (B97240) moiety is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a wide range of nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Common nucleophiles that can react with this compound include hydrides (from reagents like sodium borohydride), organometallic reagents (such as Grignard reagents), and cyanide ions. For instance, reduction with sodium borohydride (B1222165) would be expected to yield the corresponding secondary alcohol, (1R)-1-(2-chloro-6-nitrophenyl)ethan-1-ol.

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium Borohydride (NaBH₄) | 1-(2-Chloro-6-nitrophenyl)ethanol |

| Alkyl group | Methylmagnesium Bromide (CH₃MgBr) | 2-(2-Chloro-6-nitrophenyl)propan-2-ol |

| Cyanide | Hydrogen Cyanide (HCN) | 2-(2-Chloro-6-nitrophenyl)-2-hydroxypropanenitrile |

The electron-withdrawing nitro and chloro groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, which would typically enhance the rate of nucleophilic addition compared to an unsubstituted acetophenone (B1666503). learncbse.in However, the steric bulk of the ortho-chloro and ortho-nitro groups may hinder the approach of the nucleophile, potentially slowing the reaction rate.

The α-protons of the methyl group in this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com The stability of the enolate is enhanced by the delocalization of the negative charge onto the carbonyl oxygen.

The formation of the enolate is a key step in several important reactions, including aldol-type condensations. In an aldol (B89426) condensation, the enolate acts as a nucleophile and attacks the carbonyl carbon of another molecule of the ketone (in a self-condensation) or a different carbonyl compound (in a crossed condensation). acs.orgrsc.org This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone.

Given the steric hindrance around the carbonyl group of this compound, a self-aldol condensation might be slow. However, a crossed aldol condensation with a less hindered aldehyde, such as formaldehyde (B43269) or benzaldehyde, could be more favorable. rsc.org

| Reaction Type | Reactant(s) | Key Intermediate | Expected Product |

| Enolate Formation | This compound, Base (e.g., NaOH) | Enolate of this compound | Not applicable |

| Aldol Addition | This compound (as enolate), Benzaldehyde | β-hydroxy ketone | 3-(2-Chloro-6-nitrophenyl)-1-phenyl-3-hydroxypropan-1-one |

| Aldol Condensation | Product from Aldol Addition, Heat | α,β-unsaturated ketone | 3-(2-Chloro-6-nitrophenyl)-1-phenylprop-2-en-1-one |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the aromatic ring's reactivity and can itself undergo various transformations.

The most common reaction of aromatic nitro groups is their reduction to the corresponding amino group. scispace.com This transformation is of great synthetic importance as it provides a route to aromatic amines, which are valuable precursors for a wide range of compounds, including pharmaceuticals and dyes. A variety of reducing agents can be employed for this purpose.

The choice of reducing agent is crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups like the ketone. For example, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is effective but may also reduce the ketone. rsc.org Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are often used for the selective reduction of the nitro group in the presence of a carbonyl. scispace.com

| Reducing Agent | Typical Conditions | Expected Product | Notes on Selectivity |

| H₂/Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol) | 1-(2-Amino-6-chlorophenyl)ethanone (B3251340) | May also reduce the ketone to an alcohol. |

| Sn/HCl | Granulated Tin, concentrated HCl, heat | 1-(2-Amino-6-chlorophenyl)ethanone | Generally selective for the nitro group. |

| Fe/HCl | Iron powder, concentrated HCl, heat | 1-(2-Amino-6-chlorophenyl)ethanone | A milder and often preferred alternative to Sn/HCl. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, often with a base | 1-(2-Amino-6-chlorophenyl)ethanone | A mild reducing agent, often used for sensitive substrates. |

The resulting 1-(2-amino-6-chlorophenyl)ethanone is a valuable intermediate for the synthesis of various heterocyclic compounds, such as quinolines.

Ortho-nitroaromatic compounds are known to exhibit interesting photochemical reactivity. Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo intramolecular hydrogen abstraction from the ortho substituent, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange to form a nitroso compound.

Transformations at the Chloro Substituent

The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAAr) by the strong electron-withdrawing effect of the ortho-nitro group. doubtnut.com This makes the carbon atom to which the chlorine is attached electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. acs.org The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Common nucleophiles for SNAAr reactions include amines, alkoxides, and thiols. For example, reaction with an amine, such as aniline, would be expected to displace the chloride and form a new carbon-nitrogen bond.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Aniline (C₆H₅NH₂) | 1-(2-(Phenylamino)-6-nitrophenyl)ethanone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(2-Methoxy-6-nitrophenyl)ethanone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(2-(Phenylthio)-6-nitrophenyl)ethanone |

The presence of the nitro group in the ortho position provides significant resonance stabilization to the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction. acs.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reactivity stems from the presence of a good leaving group (chloride) on an aromatic ring that is highly activated by potent electron-withdrawing groups.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. nih.gov The first step involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is facilitated because the strong electron-withdrawing nitro and acetyl groups create a significant partial positive charge on this carbon, making it highly electrophilic. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orgyoutube.com

The general SNAr reaction for this compound can be summarized as follows:

Image of the SNAr reaction of this compound with a generic nucleophile (Nu-), showing the formation of the substitution product and the chloride ion.

The reaction is highly favored with strong nucleophiles such as alkoxides, phenoxides, amines, and thiolates. The presence of multiple electron-withdrawing groups allows these reactions to occur under much milder conditions than those required for unactivated aryl halides like chlorobenzene. qorganica.es

Cross-Coupling Reactions for C-C Bond Formation

The chloro-substituent in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions dramatically expand the synthetic utility of the parent compound, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with the aryl chloride in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a robust method for synthesizing biaryl compounds. libretexts.org For this compound, a Suzuki coupling would replace the chlorine atom with an aryl or vinyl group from the organoboron reagent. The catalytic cycle generally involves an oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring. The mechanism follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgrsc.org The Sonogashira coupling is an effective method for synthesizing arylalkynes. The reaction can often be carried out under mild conditions, making it suitable for complex molecules. wikipedia.org

The table below summarizes these potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 1-(2-Aryl-6-nitrophenyl)ethanone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | 1-(2-Alkenyl-6-nitrophenyl)ethanone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 1-(2-Alkynyl-6-nitrophenyl)ethanone |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Nucleophilic Aromatic Substitution: As extensively detailed in section 3.3.1, the primary mode of nucleophilic substitution on the phenyl ring of this compound is the SNAr reaction. This reaction is highly regioselective, occurring exclusively at the carbon atom bonded to the chlorine, as this is the only position with a suitable leaving group activated by appropriately positioned electron-withdrawing groups.

Electrophilic Aromatic Substitution: In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution (EAS). EAS reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, require an electron-rich aromatic ring to attack an electrophile. scranton.edu The combined electron-withdrawing effects of the nitro (-NO₂), chloro (-Cl), and acetyl (-COCH₃) groups severely deplete the electron density of the phenyl ring, making it a very poor nucleophile.

Furthermore, should a reaction be forced under harsh conditions, the directing effects of the existing substituents would be in opposition. The chloro group is an ortho-, para- director, while the nitro and acetyl groups are meta-directors. The only available position on the ring is C4, which is para to the chloro group but ortho to the nitro group and meta to the acetyl group. This conflicting directionality, combined with the profound deactivation, makes predictable electrophilic substitution highly improbable. Therefore, EAS is not considered a viable synthetic pathway for this molecule.

Kinetic and Thermodynamic Investigations of Reaction Systems

While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, valuable insights can be drawn from studies on structurally similar compounds, such as 1-chloro-2,4-dinitrobenzene. researchgate.net

Kinetics: The SNAr reactions of this compound are expected to follow second-order kinetics, being first order with respect to the aryl halide and first order with respect to the nucleophile. The reaction rate is highly dependent on several factors:

Nucleophile Strength: Stronger, more polarizable nucleophiles will react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity.

Leaving Group: While chlorine is the leaving group in this compound, the rate of SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to the trend seen in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.

Thermodynamics: SNAr reactions are typically exothermic. The formation of a stable product where a strong C-Nu bond replaces the C-Cl bond provides the thermodynamic driving force. The stability of the Meisenheimer complex, while a kinetic factor, also reflects the favorable energetic pathway for the reaction.

The table below illustrates the expected influence of various parameters on the reaction rate of SNAr with this compound, based on established principles. researchgate.net

| Parameter | Condition | Expected Effect on Reaction Rate |

|---|---|---|

| Nucleophile | Strong (e.g., CH₃O⁻) | Fast |

| Weak (e.g., H₂O) | Very Slow / No Reaction | |

| Solvent | Polar Aprotic (e.g., DMSO) | Accelerated |

| Polar Protic (e.g., Ethanol) | Slower | |

| Temperature | High | Increased Rate |

| Low | Decreased Rate |

Proposed Reaction Mechanisms for Complex Transformations (e.g., Multicomponent Reactions)

The unique combination of functional groups in this compound makes it a valuable substrate for complex transformations, particularly those leading to the synthesis of heterocyclic scaffolds. researchgate.netclockss.org Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are an efficient strategy for building molecular diversity. nih.govnih.gov

A plausible complex transformation involving this compound is the synthesis of a 1,5-benzodiazepine derivative. This can be achieved through a one-pot reaction with a 1,2-diamine, such as o-phenylenediamine (B120857). The proposed mechanism involves two key sequential steps: an initial SNAr reaction followed by an intramolecular condensation.

Proposed Mechanism for 1,5-Benzodiazepine Synthesis:

SNAr Reaction: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon bearing the chlorine atom. This proceeds via the standard addition-elimination SNAr mechanism, displacing the chloride and forming the N-arylated intermediate (A) .

Intramolecular Condensation: Under acidic or thermal conditions, the remaining free amino group of the o-phenylenediamine moiety attacks the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then dehydrates (loses a molecule of water) to form a seven-membered imine-containing ring, yielding the final 1,5-benzodiazepine product (B) .

This proposed pathway efficiently utilizes the dual reactivity of the starting material—the electrophilic aryl chloride for the SNAr step and the electrophilic ketone for the cyclization step—to construct a complex heterocyclic system in a convergent manner.

Derivatization Strategies and Applications As a Synthetic Intermediate

Preparation of Advanced Organic Scaffolds and Heterocyclic Compounds

The structure of 1-(2-chloro-6-nitrophenyl)ethanone is a foundational building block for a variety of advanced organic and heterocyclic scaffolds. The presence of the ketone and the ortho- and nitro-substituted phenyl ring allows for the construction of fused ring systems. For instance, through multi-step synthesis, it can serve as a precursor for nitrogen-containing heterocycles, which are significant in medicinal chemistry. nih.gov The general strategy involves the chemical modification of the existing functional groups to facilitate cyclization reactions, leading to the formation of complex polycyclic structures. The reactivity of the acetyl and nitro groups enables their incorporation into newly formed rings, a common strategy in the synthesis of alkaloids and other natural product analogues. nih.gov

Strategic Functional Group Interconversions of the Ethanone (B97240) Moiety

The ethanone (acetyl) group is a key site for chemical modification. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a variety of transformations.

Condensation Reactions: The active methylene (B1212753) protons of the ethanone group can be deprotonated by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with various aldehydes, to form α,β-unsaturated ketones (chalcones). These chalcones are themselves versatile intermediates for synthesizing flavonoids, pyrazolines, and other heterocyclic systems.

Oxidation and Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in esterification or etherification reactions. Conversely, under specific conditions, the acetyl group can be oxidized. A notable transformation is the conversion of the nitro group, which can be followed by modifications of the ethanone moiety. For example, a patent describes a process where a related compound, 2-chloro-6-nitro-toluene, is condensed and oxidized to form a derivative of 2-chloro-6-nitrophenylpyruvic acid, showcasing the reactivity of the benzylic position which is analogous to the methyl of the ethanone group. google.com

A summary of potential interconversions of the ethanone moiety is presented below.

| Reactant | Reagents and Conditions | Product Functional Group | Potential Application |

| This compound | 1. Base (e.g., NaOH, LDA) 2. Aldehyde (R-CHO) | α,β-Unsaturated Ketone | Synthesis of Chalcones, Flavonoids |

| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Further functionalization (e.g., esterification) |

| This compound | Hydrazine (N₂H₄), KOH | Alkyl (Deoxygenation) | Removal of carbonyl group |

| This compound | Ethylene glycol, acid catalyst | Acetal | Protection of the ketone group |

Chemical Modification of Aromatic Substituents for Structural Diversification

The chloro and nitro substituents on the aromatic ring are key to the synthetic utility of this compound, providing pathways for significant structural diversification.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline derivative) using a variety of reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media. The resulting 1-(2-amino-6-chlorophenyl)ethanone (B3251340) is a crucial precursor for synthesizing nitrogen-containing heterocycles like quinolines through intramolecular cyclization or condensation with other reagents. researchgate.net

Nucleophilic Aromatic Substitution of the Chloro Group: The chloro group, activated by the electron-withdrawing nitro group in the ortho position, can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, including alkoxy, amino, and cyano groups, further diversifying the molecular scaffold. The electron-withdrawing nature of the nitro group decreases electron density on the ring, making it more susceptible to nucleophilic attack, particularly at the ortho and para positions. libretexts.orgbyjus.com

Role in the Synthesis of Quinolines, Thiazolidinediones, and Related Heterocycles

This intermediate is particularly useful in the synthesis of medicinally important heterocyclic cores like quinolines and thiazolidinediones.

Quinolines: The synthesis of quinolines often relies on the Friedländer annulation or similar cyclization strategies. Starting from this compound, the first step is the reduction of the nitro group to form 2-amino-6-chloroacetophenone. This intermediate can then undergo acid- or base-catalyzed intramolecular condensation or react with a compound containing a carbonyl group and an adjacent active methylene group to form the quinoline (B57606) ring system. researchgate.netorganic-chemistry.org The resulting 8-chloroquinoline (B1195068) scaffold can be further modified.

Thiazolidinediones (TZDs): Thiazolidinedione-based structures can be synthesized via a multi-step process. tandfonline.commdpi.com One common route is the Knoevenagel condensation. The ethanone moiety of this compound can be condensed with an appropriate aldehyde. nih.gov Alternatively, the active methylene of the ethanone can react with a suitable reagent, followed by cyclization with a molecule like thiourea (B124793) in the presence of an α-haloacid derivative to construct the thiazolidinedione ring. nih.gov These synthetic routes allow for the generation of a library of TZD derivatives for various applications. mdpi.comresearchgate.net

The table below outlines a generalized pathway for these syntheses.

| Target Heterocycle | Key Synthetic Strategy | Initial Step with Intermediate | Subsequent Steps |

| Quinoline | Friedländer Synthesis | Reduction of nitro group to form 2-amino-6-chloroacetophenone. | Intramolecular cyclization or condensation with a carbonyl compound. researchgate.netorganic-chemistry.org |

| Thiazolidinedione | Knoevenagel Condensation & Cyclization | Condensation of the ethanone with an aldehyde. | Reaction with chloroacetic acid and thiourea to form the TZD ring. tandfonline.comnih.gov |

Exploration of Reaction Scope and Limitations for Novel Architectures

While this compound is a versatile building block, its reactivity is governed by the interplay of its functional groups, which also imposes certain limitations.

Reaction Scope: The compound's utility extends to various multicomponent reactions, where its different reactive sites can be engaged in a single pot to rapidly build molecular complexity. The combination of an activated aromatic system and a reactive ketone allows for sequential or tandem reactions, providing access to a wide range of complex structures. The reduction of the nitro group opens up pathways to fused heterocycles, while substitution of the chlorine atom introduces new functionalities. nih.gov

Limitations and Steric Hindrance: The primary limitation arises from steric hindrance. The chloro and nitro groups are positioned ortho to each other and to the ethanone group. This steric crowding can hinder the approach of bulky reagents to both the carbonyl carbon of the ethanone and the chlorinated carbon of the aromatic ring. Consequently, some reactions may require harsher conditions, specific catalysts to overcome activation barriers, or may not proceed at all. The electron-withdrawing nature of both substituents deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. libretexts.org Furthermore, competitive reactions can occur; for example, a strong nucleophile could potentially react at the carbonyl carbon, the aromatic ring, or deprotonate the methyl group, requiring careful control of reaction conditions to achieve the desired selectivity.

Advanced Spectroscopic and Structural Analysis Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformationnih.gov

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution. For 1-(2-Chloro-6-nitrophenyl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct data for structural elucidation.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons on the substituted phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling interactions. The methyl protons of the ethanone (B97240) group would present as a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone, the carbons of the phenyl ring (with distinct shifts for the carbon atoms bearing the chloro, nitro, and acetyl substituents, as well as the unsubstituted carbons), and the methyl carbon of the acetyl group. The chemical shifts of these carbons are indicative of their electronic environment.

A related compound, 1-(2-chloro-5-nitrophenyl)ethanone, shows specific chemical shifts that can be used for comparative analysis.

Interactive NMR Data Table for a Related Compound: 1-(2-chloro-5-nitrophenyl)ethanone Below is a table of predicted ¹H-NMR and ¹³C-NMR chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | ~2.6 | ~30 |

| Aromatic Proton (H-3) | ~8.3 (d) | ~126 |

| Aromatic Proton (H-4) | ~7.8 (dd) | ~132 |

| Aromatic Proton (H-6) | ~8.1 (d) | ~140 |

| Carbonyl Carbon (C=O) | - | ~197 |

| C-1 (C-COCH₃) | - | ~138 |

| C-2 (C-Cl) | - | ~134 |

| C-5 (C-NO₂) | - | ~147 |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets. The exact values can vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in resolving complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to assign their specific positions. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.govcolumbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal on the phenyl ring and the methyl proton signal to the methyl carbon signal. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. youtube.comnih.gov This technique would show correlations from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C1). It would also reveal correlations from the aromatic protons to neighboring and more distant carbons, helping to piece together the entire molecular framework and confirm the substitution pattern on the phenyl ring. epfl.chyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Vibrational Modesnih.govencyclopedia.pubnih.gov

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. nih.govxmu.edu.cn

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The presence of the nitro group (NO₂) would be indicated by two strong stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. encyclopedia.pub The symmetric vibrations of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. This technique can be particularly useful for observing vibrations that are weak or inactive in the IR spectrum. researchgate.net

Interactive Vibrational Spectroscopy Data Table

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1680-1700 | 1680-1700 | Stretching |

| NO₂ (Nitro) | 1520-1560 (asym), 1345-1385 (sym) | 1520-1560 (asym), 1345-1385 (sym) | Stretching |

| Aromatic C=C | 1400-1600 | 1400-1600 | Stretching |

| Aromatic C-H | >3000 | >3000 | Stretching |

| C-Cl | <800 | <800 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidationnih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₆ClNO₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. chemicalbook.com

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to elucidate the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the methyl group (•CH₃), the acetyl group (CH₃CO•), the nitro group (•NO₂), and the chlorine atom (•Cl). The resulting fragment ions can provide further evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactionsresearchgate.netresearchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.netnih.gov

An X-ray crystal structure of this compound would reveal the planarity of the phenyl ring and the orientation of the acetyl and nitro substituents relative to the ring. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. researchgate.net

Advanced Spectroscopic Techniques for Dynamic and Solution-Phase Conformation Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic techniques can be used to study its dynamic behavior and conformational preferences in solution. Techniques such as variable-temperature NMR could be employed to study the rotational barriers around the C-C bond connecting the acetyl group to the phenyl ring and the C-N bond of the nitro group. Understanding these dynamic processes is crucial for a complete characterization of the molecule's behavior.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like 1-(2-Chloro-6-nitrophenyl)ethanone, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate a wide range of electronic properties. niscpr.res.inuctm.edu

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs))

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the strong electron-withdrawing nature of both the ortho-nitro (-NO₂) group and the ortho-chloro (-Cl) group, as well as the acetyl (-COCH₃) group, would significantly lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO would likely be localized on the phenyl ring, but its energy would also be lowered by the inductive and resonance effects of the substituents. This would result in a relatively large HOMO-LUMO gap, suggesting significant kinetic stability. uaeu.ac.ae

Table 1: Representative Frontier Molecular Orbital Data

This table presents hypothetical but representative FMO energy values for this compound, as would be determined by DFT calculations.

| Parameter | Representative Value (eV) | Implication |

| HOMO Energy | -7.85 | Low electron-donating capability |

| LUMO Energy | -3.20 | High electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability, low reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would show intense negative potential localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the acetyl group, making them the primary sites for electrophilic attack. niscpr.res.intandfonline.com Conversely, a significant region of positive electrostatic potential would be expected over the aromatic ring, a consequence of the powerful electron-withdrawing effects of the substituents. researchgate.nettandfonline.com This positive region indicates the ring's susceptibility to nucleophilic aromatic substitution, a characteristic reaction for such electron-deficient systems.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. wikipedia.orgfaccts.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. rsc.org The analysis calculates the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 2: Representative NBO Analysis Stabilization Energies (E⁽²⁾)

This table shows hypothetical but plausible stabilization energies for key intramolecular interactions in this compound.

| Donor NBO | Acceptor NBO | Representative E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (O) of NO₂ | π* (C-C) of ring | 15.2 | Resonance stabilization |

| LP (O) of C=O | π* (C-C) of ring | 8.5 | Resonance stabilization |

| LP (Cl) | π* (C-C) of ring | 5.1 | Resonance stabilization |

| π (C-C) of ring | π* (N-O) of NO₂ | 20.7 | Conjugative charge transfer |

| π (C-C) of ring | π* (C=O) of acetyl | 12.3 | Conjugative charge transfer |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are routinely used to predict vibrational frequencies (FT-IR, Raman), which can then be compared with experimental spectra to confirm the molecular structure. researchgate.net Theoretical calculations help in the assignment of complex vibrational modes that are difficult to interpret from experimental data alone. niscpr.res.inresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to validate the computed structure. While no specific experimental spectra for this compound were found in the searched literature, DFT provides the means to generate a theoretical spectrum that would aid in its identification if it were synthesized.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum mechanical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, considering its interactions with its environment (e.g., solvent molecules). researchgate.net MD simulations are crucial for exploring the conformational landscape of flexible molecules and understanding how solvent affects their structure and dynamics.

For this compound, the primary flexible bond is the C-C bond connecting the acetyl group to the phenyl ring. Steric hindrance from the ortho-chloro and ortho-nitro groups would significantly restrict the rotation of the acetyl group. MD simulations could map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different rotational states. Such simulations would also reveal how solvent molecules arrange around the polar nitro and acetyl groups, providing insight into solvation effects.

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry can be used to explore the mechanisms of chemical reactions, including identifying intermediates and locating the transition state (TS) structures. nih.govresearchgate.net For a molecule like this compound, a key reaction of interest would be nucleophilic aromatic substitution, where a nucleophile replaces the chlorine atom.

A computational study would model the reaction pathway by calculating the energy profile as the nucleophile approaches the aromatic ring and the C-Cl bond is broken. researchgate.net This involves locating the energy maximum along the reaction coordinate, which corresponds to the transition state. The structure and energy of this transition state are critical for determining the reaction rate. Such studies have been performed on similar systems, often showing that these reactions can proceed through a one-step or two-step mechanism. researchgate.netrsc.org For this highly electron-deficient ring, a Meisenheimer complex intermediate is a plausible species that could be identified computationally.

Theoretical Studies of Non-Linear Optical (NLO) Properties

The examination of non-linear optical (NLO) properties in organic molecules is a pivotal area of research, driven by their potential applications in photonics and optoelectronics. For a compound like this compound, which possesses both an electron-withdrawing nitro group (-NO2) and a halogen (chloro, -Cl) substituent on an aromatic ring, theoretical studies are essential to predict and understand its NLO response. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key NLO parameters.

The NLO response of a molecule is primarily governed by its hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, crucial for effects like second-harmonic generation (SHG). The total first hyperpolarizability (βtot) can be calculated from the individual tensor components. The presence of both donor and acceptor groups linked through a π-conjugated system can lead to significant NLO responses. In this compound, the nitro group acts as a strong electron acceptor, while the chloro and acetyl groups also influence the electronic distribution within the molecule.

Theoretical investigations would involve optimizing the molecular geometry of this compound and then calculating properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculations are often performed using various functionals and basis sets within DFT to ensure accuracy. The calculated values for related organic compounds often show that the presence of strong electron-withdrawing groups can enhance the NLO response. For instance, studies on other nitro-substituted aromatic compounds have demonstrated substantial hyperpolarizability values.

A hypothetical data table for the NLO properties of this compound, as would be determined by theoretical calculations, is presented below. It is important to note that these are representative values and would need to be confirmed by specific computational studies on this molecule.

| Parameter | Symbol | Hypothetical Value (esu) |

| Dipole Moment | μ | Value |

| Mean Polarizability | ⟨α⟩ | Value |

| First Hyperpolarizability | βtot | Value |

| Second Hyperpolarizability | γ | Value |

The second hyperpolarizability (γ) is also a key parameter, relating to third-order NLO effects. Theoretical calculations can provide insight into both the static and frequency-dependent hyperpolarizabilities, which is crucial for understanding the material's response to different laser frequencies.

Quantitative Structure-Property Relationship (QSPR) Studies (focusing on theoretical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR study would focus on predicting its theoretical properties based on a set of calculated molecular descriptors. This approach is highly valuable for screening new compounds and predicting their behavior without the need for extensive experimental synthesis and testing.

The first step in a QSPR study involves the calculation of a wide range of molecular descriptors for this compound. These descriptors can be categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and include properties such as HOMO-LUMO energy gap, dipole moment, and Mulliken charges.

Once the descriptors are calculated, a statistical model is developed to correlate these descriptors with a specific property of interest. For theoretical properties, this could include predicting parameters like the molecule's stability, reactivity, or even its potential as a corrosion inhibitor based on its electronic structure. The development of a robust QSPR model requires a dataset of structurally diverse compounds with known properties to ensure the model's predictive power.

A hypothetical QSPR data table for this compound would list various calculated descriptors.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | Value |

| Balaban Index | Value | |

| Geometrical | Molecular Surface Area | Value |

| Molecular Volume | Value | |

| Quantum-Chemical | HOMO Energy | Value |

| LUMO Energy | Value | |

| HOMO-LUMO Gap | Value | |

| Dipole Moment | Value |

Emerging Research Avenues and Future Perspectives for 1 2 Chloro 6 Nitrophenyl Ethanone

Development of Green Chemistry Approaches for its Synthesis and Transformations

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For 1-(2-Chloro-6-nitrophenyl)ethanone and related compounds, research is moving towards greener approaches that minimize waste and avoid hazardous reagents. Traditional methods for the synthesis of similar chloro-nitro-substituted aromatic ketones often involve Friedel-Crafts acylation or nitration reactions. For instance, the synthesis of 1-(3-Chloro-2-nitrophenyl)ethanone typically uses a nitrating agent like nitric acid in the presence of sulfuric acid. Another method involves the reaction of an acyl chloride with a substituted aromatic ring using a Lewis acid catalyst such as aluminum chloride.

Green chemistry initiatives aim to replace these harsh reagents and solvents with more sustainable alternatives. This includes exploring catalytic methods, using less toxic solvents, and developing one-pot syntheses to improve efficiency and reduce waste. For example, the synthesis of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (B1586509) has been achieved using a multi-step process that includes the use of thionyl chloride and anhydrous aluminum chloride. Future research will likely focus on adapting such procedures to be more environmentally friendly, potentially through the use of solid acid catalysts or solvent-free reaction conditions.

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of this compound under extreme conditions, such as high pressure or temperature, and through photochemical reactions, can unveil novel reaction pathways and lead to the synthesis of unique molecular architectures. While specific studies on this particular compound under extreme conditions are not widely documented, the principles of organic reactions under such conditions can be extrapolated. High pressure can influence reaction rates and equilibria, and can lead to products not obtainable under standard conditions. Photochemical activation of the nitro group or the aromatic ring could initiate radical reactions or cycloadditions, offering new avenues for functionalization.

Integration into Materials Science as a Building Block for Functional Polymers or Ligands

The structural features of this compound, namely the reactive chloro, nitro, and acetyl groups, make it an attractive candidate as a building block for functional materials. These groups can be modified to introduce polymerizable functionalities or to act as coordination sites for metal ions, leading to the formation of functional polymers or ligands. For example, derivatives of similar compounds are used as monomers for creating polymers with specific optical or electronic properties. The development of ligands for functional metal complexes is another area of interest. a2bchem.com The ability to tune the electronic properties of the resulting materials by modifying the substituents on the phenyl ring makes this a promising area of research.

Application in Supramolecular Chemistry and Crystal Engineering

The presence of potential hydrogen bond acceptors (the oxygen atoms of the nitro and acetyl groups) and a halogen atom capable of halogen bonding makes this compound a molecule of interest for supramolecular chemistry and crystal engineering. These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Studies on related nitrophenyl derivatives have demonstrated the importance of hydrogen bonding and π-π stacking interactions in their crystal packing. For example, the crystal structure of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone reveals a two-dimensional network formed by N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions. nih.gov Hirshfeld surface analysis of this compound showed that H···O/O···H and H···H contacts are the most significant intermolecular interactions. nih.gov Similarly, research on other nitrophenyl-containing heterocycles highlights the role of N-H···O and C-H···O hydrogen bonds in forming layered structures in the solid state. nih.gov The ability to predict and control these intermolecular interactions is crucial for the rational design of crystalline materials with desired properties.

Advanced Mechanistic Probing using State-of-the-Art Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and developing new transformations. For reactions involving this compound, advanced techniques can provide detailed mechanistic insights. The reduction of the nitro group to an amino group, for instance, is a common transformation. The mechanism of this reduction, as well as nucleophilic aromatic substitution of the chloro group, can be investigated using techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies. The mechanism of action of related compounds often involves interactions with biological targets like enzymes, where the nitro and chloro groups can participate in redox reactions and halogen bonding.

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The combination of experimental organic chemistry with computational methods, such as Density Functional Theory (DFT), provides a powerful approach to understanding and predicting the properties and reactivity of molecules like this compound. DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net

For example, DFT studies on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone have been used to compute the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. nih.gov In another study on a nitrophenyl-containing chromene derivative, DFT calculations showed that the HOMO was located on the nitrophenyl ring, while the LUMO was on the chromene part, indicating potential sites for electrophilic and nucleophilic attack. uaeu.ac.ae Similar computational studies on this compound could provide valuable insights into its reactivity, electronic structure, and the nature of its intermolecular interactions, guiding future experimental work. Hirshfeld surface analysis, often combined with DFT, can further elucidate the intermolecular interactions governing crystal packing. nih.govuctm.edu

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-6-nitrophenyl)ethanone, and how can reaction conditions be optimized?

Answer: The synthesis of chloro-nitro-substituted acetophenones typically involves Friedel-Crafts acylation or halogenation/nitration of pre-functionalized aromatic precursors. For example:

- Friedel-Crafts Acylation : React 2-chloro-6-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature (typically 0–5°C to minimize side reactions) .

- Post-Functionalization : Nitrate 1-(2-chlorophenyl)ethanone using mixed acid (HNO₃/H₂SO₄) at 0–10°C. Control regioselectivity by adjusting acid concentration and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

- Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust or vapors (P261 precaution) .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites. For example, nitro groups deactivate the ring, directing incoming electrophiles to positions ortho/para to the chloro substituent.

- QSAR Models : Use Quantitative Structure-Activity Relationship (QSAR) to correlate substituent effects with reaction outcomes (e.g., Hammett σ values for nitro and chloro groups) .

Q. How do researchers resolve contradictions in thermodynamic data (e.g., boiling points) for nitroaromatic ketones?

Answer:

- Data Validation : Cross-reference experimental values (e.g., Tboil = 469.2 K for 1-(4-fluorophenyl)ethanone ) with computational predictions (e.g., COSMO-RS solvation models).

- Experimental Replication : Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry) under inert atmospheres to avoid decomposition .

Q. What strategies are effective in minimizing byproducts during the synthesis of derivatives like this compound oximes or hydrazones?

Answer:

- pH Control : Perform oximation at pH 7–8 to avoid ketone hydrolysis.

- Catalytic Optimization : Use CeCl₃·7H₂O as a catalyst for hydrazone formation, reducing reaction time from 24h to 4h with >90% yield .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.